N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a benzo[d]thiazole ring substituted with a fluorine atom at the 6th position and a butanamide chain attached to a 4-fluorophenyl sulfonyl group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: The synthesis begins with the formation of the benzo[d]thiazole ring by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Introduction of the sulfonyl group: The resulting 6-fluorobenzo[d]thiazole is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the butanamide chain: The final step involves the reaction of the intermediate product with butanoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets within cells. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of kinases involved in inflammatory responses, thereby reducing inflammation. Additionally, the compound’s ability to interact with DNA or RNA can affect gene expression and protein synthesis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide
- N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-bromophenyl)sulfonyl)butanamide
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is unique due to the presence of fluorine atoms in both the benzo[d]thiazole ring and the phenyl sulfonyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, stability, and biological activity. The fluorinated analogs often exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their non-fluorinated counterparts.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3S2/c18-11-3-6-13(7-4-11)26(23,24)9-1-2-16(22)21-17-20-14-8-5-12(19)10-15(14)25-17/h3-8,10H,1-2,9H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGRVPWBWRXCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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